A Technical Guide to 3-Chloro-6-methoxy-1H-indazol-5-amine (CAS 1356017-73-6): Properties, Synthesis, and Applications
A Technical Guide to 3-Chloro-6-methoxy-1H-indazol-5-amine (CAS 1356017-73-6): Properties, Synthesis, and Applications
Abstract
This technical guide provides an in-depth analysis of 3-Chloro-6-methoxy-1H-indazol-5-amine, CAS 1356017-73-6, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The indazole scaffold is a well-established privileged structure in pharmacology, known for its presence in numerous clinically relevant molecules.[1][2] This document delineates the core physicochemical properties, a plausible synthetic pathway, and the characteristic reactivity of the title compound. Furthermore, it explores its potential applications as a versatile building block for the synthesis of novel therapeutic agents, grounded in the established roles of its constituent functional groups in modulating bioactivity and pharmacokinetic properties.[3] Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a research environment.
Introduction: The Indazole Scaffold in Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle consisting of a fused benzene and pyrazole ring, is a cornerstone of modern drug discovery.[1] Its structural similarity to the endogenous indole nucleus allows it to act as an effective bioisostere, interacting with a wide array of biological targets while often conferring superior metabolic stability or modified physicochemical properties.[2] Compounds incorporating the indazole motif have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and antileishmanial effects.[1][4][5] The specific substitution pattern of 3-Chloro-6-methoxy-1H-indazol-5-amine presents a unique combination of functional groups poised for strategic elaboration in the design of next-generation therapeutics.
Core Properties of 3-Chloro-6-methoxy-1H-indazol-5-amine
Physicochemical and Structural Data
The fundamental properties of 3-Chloro-6-methoxy-1H-indazol-5-amine are summarized below. While experimental data for properties such as melting and boiling points are not widely published, its identity is well-defined by its structural and molecular characteristics.
| Property | Value | Source(s) |
| CAS Number | 1356017-73-6 | [6] |
| Molecular Formula | C₈H₈ClN₃O | [6] |
| Molecular Weight | 197.62 g/mol | [6] |
| IUPAC Name | 3-chloro-6-methoxy-1H-indazol-5-amine | |
| Canonical SMILES | COC1=CC2=C(C=C1N)NN=C2Cl | |
| InChI Key | Not Publicly Available | |
| Physical Form | Expected to be a powder or crystalline solid | |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [6] |
Molecular Structure and Functional Group Analysis
The structure of 3-Chloro-6-methoxy-1H-indazol-5-amine is characterized by four key functional groups that dictate its chemical behavior and potential applications.
Caption: Key functional regions of the title compound.
-
5-Amino Group : This primary aromatic amine is a key reactive handle. It is basic and highly nucleophilic, making it the primary site for derivatization via acylation, sulfonylation, alkylation, or diazotization reactions.[7][8]
-
Indazole Core : The heterocyclic ring system is aromatic and relatively stable. The N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation to generate regioisomeric products.
-
3-Chloro Substituent : The chlorine atom significantly influences the electron distribution of the indazole ring and increases the molecule's lipophilicity. While generally stable, it may be susceptible to displacement via nucleophilic aromatic substitution under specific, often harsh, reaction conditions.
-
6-Methoxy Group : This electron-donating group impacts the reactivity of the benzene portion of the scaffold. In drug development, methoxy groups can serve as hydrogen bond acceptors and are sites for metabolic O-demethylation by cytochrome P450 enzymes.[3]
Synthesis and Reactivity
Proposed Retrosynthetic Pathway
Caption: Proposed synthetic workflow for the target compound.
Exemplary Experimental Protocol (Hypothetical)
The following protocol describes the final chlorination step, a critical transformation to yield the title compound from a plausible precursor.
Synthesis of 3-Chloro-6-methoxy-1H-indazol-5-amine from 6-Methoxy-1H-indazol-5-amine
-
System Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-Methoxy-1H-indazol-5-amine (1.0 g, 6.13 mmol).
-
Dissolution: Add 30 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature until all solids are dissolved.
-
Reagent Addition: In a single portion, add N-Chlorosuccinimide (NCS) (0.86 g, 6.44 mmol, 1.05 equivalents) to the stirred solution.
-
Causality Note: NCS is a mild and regioselective electrophilic chlorinating agent for electron-rich aromatic and heterocyclic systems. The indazole C3 position is activated towards electrophilic attack. Using a slight excess ensures complete conversion of the starting material.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
-
Workup: Upon completion, pour the reaction mixture into 150 mL of ice-cold water. A precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Causality Note: Partitioning between water and an immiscible organic solvent removes the water-soluble DMF and succinimide byproduct, isolating the desired product in the organic phase.
-
-
Washing: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 3-Chloro-6-methoxy-1H-indazol-5-amine.
Chemical Reactivity Profile
The primary amino group is the most versatile reactive site for building complex molecules from this scaffold.
Caption: Reactivity map centered on the 5-amino group.
Applications in Research and Drug Development
3-Chloro-6-methoxy-1H-indazol-5-amine is not an end-product but rather a strategic starting material. Its value lies in its potential to serve as a scaffold for generating libraries of diverse compounds for biological screening.
-
Kinase Inhibitor Scaffolds: The indazole nucleus is a key feature in many ATP-competitive kinase inhibitors, such as Pazopanib.[10] The 5-amino group provides a crucial attachment point for linking to other heterocyclic systems (e.g., pyrimidines, pyridines) that form key hydrogen bond interactions within the kinase hinge region.
-
Antiparasitic Agents: Indazole derivatives have shown promising activity against various parasites, including those responsible for leishmaniasis.[1][4] The mechanism often involves the inhibition of essential enzymes like trypanothione reductase.[1] This scaffold can be elaborated to optimize binding within the active site of such enzymes.
-
Fragment-Based Drug Design (FBDD): The molecule itself represents a well-functionalized fragment. The chloro and methoxy groups provide vectors for growth and exploration of the surrounding chemical space, while the amine allows for covalent linkage to other fragments or lead compounds.
Safety, Handling, and Storage
As a research chemical, 3-Chloro-6-methoxy-1H-indazol-5-amine should be handled with appropriate care, following standard laboratory safety procedures. While a specific Safety Data Sheet (SDS) is not universally available, data from structurally related compounds can inform a robust safety assessment.
Hazard Assessment
Based on analogous compounds, the following hazards should be assumed:
Recommended Handling Protocol
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[13]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[11][12]
-
Handling: Avoid generating dust.[14] Use appropriate tools (spatulas) for weighing and transferring. Ensure containers are tightly closed when not in use.[6]
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[13] Do not eat, drink, or smoke in the laboratory.[11]
-
Disposal: Dispose of waste material and contaminated items in accordance with local, state, and federal regulations for chemical waste.[11]
Storage and Stability
-
Storage: For maximum stability, store the compound in a tightly sealed container in a refrigerator at 2-8°C.[6]
-
Protection: Protect from light and moisture.[6] Storing under an inert atmosphere (argon or nitrogen) is recommended for long-term preservation of purity.[6]
Conclusion
3-Chloro-6-methoxy-1H-indazol-5-amine is a valuable and strategically designed chemical building block for researchers in synthetic and medicinal chemistry. Its combination of a privileged indazole core with a versatile primary amine handle, along with functionality-modulating chloro and methoxy groups, makes it an attractive starting point for the discovery of novel small-molecule therapeutics. Understanding its properties, reactivity, and handling requirements is essential for its successful application in the laboratory.
References
- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet for 1H-Indazol-5-amine.
- Supporting Information for scientific publication. (n.d.). General Information and Synthetic Details. Retrieved February 24, 2026, from a public chemistry journal repository.
- CymitQuimica. (2024, December 19). Safety Data Sheet for 6-Methoxy-1H-indazol-3-amine.
- The Royal Society of Chemistry. (2025). NMR Spectra Data.
- Angene Chemical. (2024, October 18). Safety Data Sheet.
- Tri-iso. (n.d.). Material Safety Data Sheet.
-
CAS Common Chemistry. (n.d.). Poly(L-glutamic acid). Retrieved February 24, 2026, from [Link]
-
Wikipedia. (n.d.). Nylon 66. Retrieved February 24, 2026, from [Link]
-
Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved February 24, 2026, from [Link]
-
El-Gamal, M. I., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 151-167. Available at: [Link]
- BenchChem. (2025). Applications of 3-Methyl-6-nitro-1H-indazole in Organic Synthesis.
- U.S. Environmental Protection Agency. (2025, October 15). 5-Chloro-1H-indazol-3-amine Properties.
-
PubChem. (n.d.). Nylon-66. Retrieved February 24, 2026, from [Link]
-
Abbassi, F., et al. (2014). N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o679. Available at: [Link]
- Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.
-
Michigan State University Department of Chemistry. (n.d.). Chemistry of Amines. Retrieved February 24, 2026, from [Link]
-
PubMed. (2022, December 15). Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Retrieved February 24, 2026, from [Link]
- McMurry, J. (2018, November 16). Amines and Heterocycles.
- American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
-
Organic Chemistry Portal. (n.d.). Indazolone synthesis. Retrieved February 24, 2026, from [Link]
-
Glatfelter, G. C., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Chicha, H., et al. (2014). Crystal structure of N-(3-chloro-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793. Available at: [Link]
-
PDBe-KB. (n.d.). Ligand Pages (PDBeChem). Retrieved February 24, 2026, from [Link]
- Jasperse, C. (n.d.). Reactions of Amines.
-
MDPI. (2022, October 21). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules. Retrieved February 24, 2026, from [Link]
Sources
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. drughunter.com [drughunter.com]
- 4. Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1356017-73-6|3-Chloro-6-methoxy-1H-indazol-5-amine|BLD Pharm [bldpharm.com]
- 7. Amine Reactivity [www2.chemistry.msu.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Indazolone synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. angenechemical.com [angenechemical.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
